molecular formula C17H26N6O B5642102 3-(3-Methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole

3-(3-Methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B5642102
M. Wt: 330.4 g/mol
InChI Key: LHKFYOFUBVXLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with nitriles under acidic or basic conditions. The pyrimidine and diazepane moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-(3-Methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole stands out due to its unique combination of an oxadiazole ring, a pyrimidine moiety, and a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3-methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O/c1-14(2)5-6-15-20-16(24-21-15)13-22-9-4-10-23(12-11-22)17-18-7-3-8-19-17/h3,7-8,14H,4-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKFYOFUBVXLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NOC(=N1)CN2CCCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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